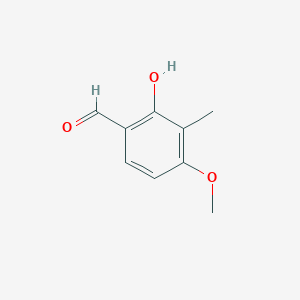

2-Hydroxy-4-methoxy-3-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCPNBQNOZAZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 4 Methoxy 3 Methylbenzaldehyde

Conventional Chemical Synthesis Routes

Conventional synthesis of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde often involves multi-step pathways, leveraging well-established organic reactions to build the molecule from simpler precursors. Key strategies include the precise introduction of functional groups onto the aromatic ring.

Regioselective Alkylation and Methylation Strategies

A critical step in the synthesis of this compound is the selective methylation of a dihydroxy precursor. The synthesis often starts with a molecule like 2,4-dihydroxy-3-methylbenzaldehyde. The challenge lies in methylating the hydroxyl group at the 4-position without affecting the hydroxyl group at the 2-position. This regioselectivity is crucial for the successful synthesis of the target compound.

One effective method for regioselective alkylation of 2,4-dihydroxybenzaldehydes utilizes cesium bicarbonate (CsHCO₃) in acetonitrile. nih.govresearchgate.net This approach has been shown to favor alkylation at the 4-hydroxy position, providing the desired product in high yields. nih.govresearchgate.net The milder basicity of cesium bicarbonate compared to stronger bases like potassium carbonate is key to achieving this selectivity, minimizing the formation of the di-alkylated byproduct. nih.gov While specific studies on the 3-methyl substituted derivative are not prevalent, the principles of this methodology are directly applicable.

Table 1: Example of Regioselective Alkylation Conditions for 2,4-dihydroxybenzaldehyde (B120756)

| Reagent | Base | Solvent | Temperature | Yield of 4-alkoxy product |

| Alkyl Halide | CsHCO₃ | Acetonitrile | 80 °C | Up to 95% |

This data is based on the alkylation of 2,4-dihydroxybenzaldehyde and serves as a model for the synthesis of this compound from 2,4-dihydroxy-3-methylbenzaldehyde. nih.gov

Formylation Reactions for Benzaldehyde (B42025) Moiety Formation

The introduction of the aldehyde (formyl) group onto the phenol (B47542) ring is a fundamental step in constructing the benzaldehyde moiety. Several named reactions can be employed for this purpose, with the choice of method often depending on the starting material and the desired regioselectivity.

One common method is the Reimer-Tiemann reaction , which involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. researchgate.netgoogle.com For instance, the synthesis of 4-hydroxy-3-methylbenzaldehyde (B106927) can be achieved from ortho-cresol through this reaction. researchgate.net This product could then potentially be further functionalized to yield the target compound.

Another powerful technique is the Vilsmeier-Haack reaction . This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to formylate activated aromatic rings. google.com It is particularly useful for introducing an aldehyde group ortho to a hydroxyl group. google.com

The Duff reaction provides another avenue for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent. researchgate.net Additionally, direct formylation of phenols can be achieved using paraformaldehyde with magnesium dichloride-triethylamine as a base, which has shown excellent yields for ortho-formylation. mdma.ch

Table 2: Comparison of Formylation Reactions for Phenols

| Reaction Name | Typical Reagents | Position of Formylation |

| Reimer-Tiemann | Chloroform, Base | Primarily ortho |

| Vilsmeier-Haack | POCl₃, DMF | Ortho and Para |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Ortho |

| Paraformaldehyde Method | Paraformaldehyde, MgCl₂-Et₃N | Ortho |

Multi-step Synthetic Sequences from Precursor Compounds

The synthesis of this compound is typically achieved through a multi-step sequence starting from more readily available precursors. A plausible synthetic pathway can be conceptualized based on known organic transformations.

One potential route begins with 2-methylresorcinol. The first step would involve a formylation reaction, such as the Gattermann or Vilsmeier-Haack reaction, to introduce the aldehyde group, yielding 2,4-dihydroxy-3-methylbenzaldehyde. ontosight.aincats.io Following the formation of this key intermediate, a regioselective methylation of the 4-hydroxyl group would be performed. As discussed previously, using a mild base and a methylating agent like methyl iodide can achieve the desired 4-methoxy product. nih.govmdpi.com

An alternative approach could start with 3-methyl-4-methoxyphenol. An ortho-formylation reaction would be required to introduce the aldehyde group at the 2-position. Methods utilizing paraformaldehyde and a magnesium-based catalyst have shown high regioselectivity for ortho-formylation of phenols. mdma.chsciencemadness.org

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative to conventional synthesis, often avoiding harsh reagents and reaction conditions. The application of electrochemistry to the synthesis of substituted benzaldehydes is an area of growing interest.

Anodic Oxidation Processes and Product Formation

Anodic oxidation of phenols is a key process in electrochemical synthesis. nih.gov This method involves the removal of electrons from the phenol substrate at the anode, generating a reactive intermediate that can then undergo further reactions to form the desired product. In the context of synthesizing hydroxybenzaldehydes, the electrochemical approach can be utilized for various transformations, including demethylation and the introduction of functional groups. nih.gov

For example, the electrochemical oxidation of 4-hydroxybenzaldehydes has been demonstrated to yield benzoquinones in a reagent-free manner. acs.org While this particular outcome is not the direct synthesis of the target molecule, it highlights the power of anodic oxidation to transform substituted phenols. The electrocatalytic oxidation of aldehydes to other functional groups, such as esters, has also been explored, showcasing the versatility of electrochemical methods. wisc.edursc.orgorganic-chemistry.org

Influence of Reaction Conditions on Electrochemical Synthesis

The outcome of an electrochemical synthesis is highly dependent on the reaction conditions. Factors such as the electrode material, solvent, supporting electrolyte, pH, and applied potential all play a crucial role in determining the product distribution and yield. academie-sciences.fr

For the anodic oxidation of phenols, the choice of anode material is critical. Graphite is often used as an environmentally benign and inexpensive option. acs.org The solvent system and supporting electrolyte influence the conductivity of the solution and can affect the stability of the intermediates formed during the reaction. The pH of the medium is particularly important as it can alter the redox potential of the substrate and influence the reaction pathway. academie-sciences.fr By carefully controlling these parameters, it is possible to steer the reaction towards the desired product. While a specific protocol for the electrochemical synthesis of this compound is not yet established, the principles derived from the electrochemical synthesis of related compounds provide a strong foundation for future development in this area. mdpi.com

Green Chemistry Principles in the Synthesis of this compound Analogs

The integration of green chemistry principles into the synthesis of phenolic aldehydes, including analogs of this compound, is a critical step towards sustainable chemical manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. quora.comresearchgate.net

Several strategies have been developed that align with these goals:

Solvent-Free and Alternative Solvents: A significant source of waste in chemical synthesis is the use of volatile organic solvents. To combat this, researchers have explored solvent-free reaction conditions. For instance, a sustainable alternative to the traditional Duff reaction for formylating phenols has been developed using a solid-phase mechanochemical route (grinding) in a mixer mill, which avoids the use of solvents altogether. orgsyn.org When solvents are necessary, the focus shifts to greener alternatives like water or ethanol, which are less toxic and more environmentally benign than conventional solvents like chloroform or dichloromethane. wikipedia.org

Energy Efficiency: Methodologies like microwave irradiation and mechanochemistry not only reduce the reliance on solvents but can also significantly decrease reaction times and energy consumption compared to conventional heating methods. researchgate.net

Use of Benign Catalysts: The replacement of hazardous and corrosive acid catalysts is a key area of green synthesis. The use of chitosan (B1678972), a biodegradable polymer, has been shown to effectively catalyze the synthesis of thiazoles from p-hydroxybenzaldehyde derivatives, offering a green alternative to traditional catalysts. rsc.org

Atom Economy: One-pot reactions, where multiple synthetic steps are carried out in the same flask without isolating intermediates, improve efficiency and reduce waste, thereby increasing atom economy. researchgate.netelectronicsandbooks.com The formylation of phenols using magnesium chloride and triethylamine, followed by subsequent reactions in the same pot, exemplifies this principle. numberanalytics.com

The following table summarizes various green approaches applied to the synthesis of related phenolic compounds.

| Green Chemistry Approach | Example Reaction/Technique | Key Advantages | Reference |

|---|---|---|---|

| Mechanochemistry (Grinding) | Duff reaction for formylation of phenols using HMTA and H2SO4 on silica. | Solvent-free, shorter reaction times, avoids toxic acids like TFA. | orgsyn.org |

| Bio-based Catalysis | Synthesis of thiazoles from hydroxybenzaldehydes using chitosan as a catalyst. | Use of a renewable and biodegradable catalyst. | rsc.org |

| One-Pot Synthesis | Ortho-formylation of phenols followed by Dakin or Baeyer-Villiger oxidation to produce catechols. | Increases efficiency, reduces waste from intermediate isolation and purification. | numberanalytics.com |

| Alternative Energy Sources | Microwave-assisted synthesis of formate (B1220265) esters from phenols using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a catalyst. | Rapid heating, shorter reaction times, improved energy efficiency. | osti.gov |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of synthetic pathways is fundamental to controlling reaction outcomes and optimizing conditions for the synthesis of this compound and its analogs.

Role of Specific Reaction Intermediates (e.g., Phenoxonium Ions, Quinone Methides)

The synthesis of substituted hydroxybenzaldehydes often proceeds through highly reactive intermediates that dictate the course of the reaction.

Phenoxonium Ions: A phenoxonium ion is a cation derived from a phenol by the loss of two electrons. These ions are potent electrophiles. Their formation is typically achieved through two-electron oxidation processes, such as anodic (electrochemical) oxidation. byjus.com While phenoxonium ions are known to react with various nucleophiles and can engage in electrophilic aromatic substitution with other phenol molecules (oxidative coupling), their role as a primary intermediate in direct formylation reactions (the introduction of a -CHO group) is not as commonly cited as other species. byjus.com In the context of phenol oxidation, the initial step is often a one-electron oxidation to a phenoxyl radical, which can then be further oxidized to a phenoxonium ion. chemistrysteps.commlsu.ac.in

Quinone Methides: In contrast, quinone methides, particularly ortho-quinone methides (o-QMs) and para-quinone methides (p-QMs), are well-established and versatile reactive intermediates in organic synthesis, including pathways relevant to phenolic compounds. youtube.com These species are neutral molecules but possess a zwitterionic resonance structure, which imparts significant electrophilicity at the exocyclic carbon. This makes them excellent Michael acceptors.

Quinone methides can be generated from the oxidation of corresponding phenols with an ortho or para alkyl substituent. They are implicated as key intermediates in the biosynthesis of many natural products and have been harnessed in their total synthesis. youtube.com In synthetic pathways, p-quinone methides are used as synthons for constructing complex molecules, readily undergoing 1,6-conjugate addition reactions with a variety of nucleophiles. This reactivity allows for the introduction of various functional groups onto the phenolic backbone, which can be a strategic step in the synthesis of complex benzaldehyde analogs.

Impact of Substituent Effects on Reaction Mechanisms

The formylation of a phenol is a classic example of an electrophilic aromatic substitution reaction. The substituents already present on the aromatic ring profoundly influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). mlsu.ac.in

The hydroxyl (-OH) group of a phenol is a powerful activating group and an ortho, para-director. This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge in the arenium ion (also known as a sigma complex) intermediate formed during the electrophilic attack. mlsu.ac.in The phenoxide ion, formed under basic conditions, is an even more potent activator.

In the context of synthesizing this compound, the parent phenol would have a hydroxyl, a methoxy (B1213986), and a methyl group. All three are electron-donating and thus activate the ring towards electrophilic formylation.

-OH (Hydroxyl): Strongly activating, ortho, para-directing.

-OCH₃ (Methoxy): Strongly activating, ortho, para-directing.

-CH₃ (Methyl): Activating, ortho, para-directing.

The directing effects of these groups are additive. The ultimate position of formylation depends on the interplay between their electronic and steric influences.

In Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to generate an electrophilic chloroiminium ion (Vilsmeier reagent). The reaction works best with electron-rich aromatic compounds. The strong electron-donating nature of hydroxyl and methoxy groups makes phenols and their ethers excellent substrates for this transformation. Kinetic studies have shown the reaction is very selective and sensitive to the electronic nature of the substituents. electronicsandbooks.com

In Reimer-Tiemann Reaction: This method employs chloroform and a strong base to generate dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile. The reaction requires the formation of the phenoxide ion, which is highly nucleophilic. The electron-deficient dichlorocarbene is attracted to the electron-rich phenoxide ring, leading to selective ortho-formylation. The preference for the ortho position is often attributed to coordination or interaction between the hydroxyl group (as the phenoxide) and the incoming electrophile.

The table below illustrates the general impact of different substituent types on the rate and orientation of electrophilic aromatic substitution reactions relevant to benzaldehyde synthesis.

| Substituent Group | Example | Effect on Reactivity | Directing Effect | Mechanism of Influence |

|---|---|---|---|---|

| Strongly Activating | -OH, -O⁻, -OCH₃, -NH₂ | Greatly Increases Rate | Ortho, Para | Strong electron donation by resonance. |

| Activating | -CH₃, -Alkyl | Increases Rate | Ortho, Para | Electron donation by induction and hyperconjugation. |

| Deactivating | -F, -Cl, -Br, -I | Decreases Rate | Ortho, Para | Electron-withdrawing by induction, but electron-donating by resonance. |

| Strongly Deactivating | -NO₂, -CHO, -COOH, -CN | Greatly Decreases Rate | Meta | Strong electron withdrawal by both induction and resonance. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Methoxy 3 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental ¹H NMR data specifying chemical shifts, coupling constants, and integration for 2-Hydroxy-4-methoxy-3-methylbenzaldehyde is not available in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A complete and assigned experimental ¹³C NMR spectrum for this compound could not be located in the available literature.

Advanced NMR Techniques for Stereochemical and Positional Elucidation

There are no specific studies available that detail the use of advanced NMR techniques such as COSY, HMQC, or HMBC for the complete structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy

While general regions for functional group absorption in substituted benzaldehydes are known, a specific, fully assigned FT-IR spectrum with a corresponding data table for this compound is not present in the reviewed sources.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman spectroscopic data or detailed vibrational analysis for this compound was found in the course of the literature search.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, which has a molecular formula of C₈H₈O₃, the expected molecular weight is approximately 152.15 g/mol . nih.govnist.govsigmaaldrich.com Electron ionization mass spectrometry of this compound confirms this molecular weight. nist.gov

In electrospray ionization mass spectrometry (ESI-MS), the compound can be observed as a protonated molecule [M+H]⁺, presenting a molecular ion peak at an m/z (mass-to-charge ratio) of 153. researchgate.net Further fragmentation in MS/MS experiments on the precursor ion at m/z 153.0546 reveals characteristic product ions at m/z 135.2, 125.1, and 107.2, which correspond to specific losses from the parent molecule, aiding in its structural confirmation. nih.gov

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₈H₈O₃ | - |

| Molecular Weight | 152.15 g/mol | Calculated |

| Molecular Ion [M+H]⁺ | m/z 153 | ESI-MS |

| Key MS/MS Fragments (from m/z 153.0546) | 135.2, 125.1, 107.2 | IT/ion trap |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. The crystal structure of this compound has been determined, revealing its precise solid-state molecular architecture. researchgate.net

The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis of the crystal structure confirms the planar nature of the benzene (B151609) ring and the intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen. The unit cell parameters provide a detailed geometric description of the crystal lattice. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3037(3) |

| b (Å) | 33.102(2) |

| c (Å) | 7.0471(4) |

| β (°) | 102.105(3) |

| Volume (ų) | 1437.79(14) |

| Z (molecules per unit cell) | 8 |

| Temperature (K) | 200 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts.

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. In the analysis of plant extracts, this compound has been identified as a major volatile component. researchgate.net The compound is separated based on its boiling point and interaction with the stationary phase of the GC column before being detected and identified by the mass spectrometer. irjmets.com

Studies have reported the detection of this compound at a retention time (RT) of 10.52 minutes using a specific GC program. irjmets.com The mass spectrum obtained at this retention time corresponds to the known spectrum of the compound, confirming its identity and molecular weight of 152 amu. irjmets.com The Kovats retention index, a more standardized measure, is also used for its identification on different systems. nih.gov

| Parameter | Value |

|---|---|

| Retention Time (RT) | 10.52 min |

| Kovats Retention Index (Standard non-polar) | 1296 |

| Kovats Retention Index (Standard polar) | 2145 |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the precise quantification of compounds. A reverse-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination of this compound in various samples, particularly in root extracts of Hemidesmus indicus. researchgate.netcolab.wsresearchgate.net

This method typically employs a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, allowing for good separation. researchgate.netresearchgate.net Under optimized conditions, a sharp and well-defined peak for this compound is observed at a retention time of approximately 10.4 minutes. researchgate.net The method has been validated for its linearity, accuracy, precision, and sensitivity, with a limit of detection (LOD) of 0.84 µg/mL and a limit of quantification (LOQ). colab.wsresearchgate.net

| Parameter | Condition |

|---|---|

| Chromatography Mode | Reverse Phase (RP-HPLC) |

| Retention Time | 10.4 min |

| Linearity Range | 5–350 µg/mL (r > 0.998) |

| Limit of Detection (LOD) | 0.84 µg/mL |

Computational and Theoretical Investigations of 2 Hydroxy 4 Methoxy 3 Methylbenzaldehyde

Electronic Structure and Reactivity Descriptors

Detailed calculations of electronic structure and reactivity descriptors for 2-Hydroxy-4-methoxy-3-methylbenzaldehyde are not available. These would typically be derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and would include:

HOMO-LUMO Energy Gap: To predict chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Maps: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Without specific published research on this compound, generating scientifically accurate data tables and detailed findings for these computational topics is not possible.

Based on a thorough review of available scientific literature, it has been determined that specific computational and theoretical investigation data for the chemical compound “this compound,” as required by the detailed outline, is not publicly available.

Searches for this specific molecule did not yield any published studies containing the necessary data for the following mandated sections:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping and Charge Density Distribution

Chemical Potential, Chemical Hardness, and Electrophilicity Indices

Theoretical Prediction and Validation of Spectroscopic Data (Simulated IR, Raman, and NMR)

Dimer Configurations and Supramolecular Interactions

While computational studies are available for structurally similar isomers and related benzaldehyde (B42025) derivatives—such as 2-hydroxy-4-methoxybenzaldehyde (B30951), 3-hydroxy-4-methoxybenzaldehyde (isovanillin), and 4-hydroxy-3-methoxybenzaldehyde (vanillin)—this information cannot be substituted. The presence and specific location of the methyl group at the 3-position on the benzene (B151609) ring significantly influence the electronic and structural properties of the target molecule. Therefore, using data from other compounds would be scientifically inaccurate and would not adhere to the strict requirements of the request.

Consequently, without the specific research findings for this compound, it is not possible to generate the requested article.

Chemical Reactivity and Derivatization Studies of 2 Hydroxy 4 Methoxy 3 Methylbenzaldehyde

Oxidation and Reduction Reactions

The aldehyde functional group in 2-Hydroxy-4-methoxy-3-methylbenzaldehyde is susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol, representing fundamental transformations in organic synthesis.

Conversion to Carboxylic Acids

The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 2-hydroxy-4-methoxy-3-methylbenzoic acid uni.lu. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. Standard laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. The reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH) without affecting the other substituents on the aromatic ring. The resulting carboxylic acid is a valuable synthetic intermediate in its own right.

Table 1: Oxidation of this compound

| Reactant | Product | Common Oxidizing Agents |

|---|

Reduction to Corresponding Alcohols

The reduction of this compound to its corresponding primary alcohol, (2-hydroxy-4-methoxy-3-methylphenyl)methanol, is efficiently accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this selective transformation due to its mild nature, which allows for the reduction of the aldehyde group without affecting other potentially reactive functional groups on the benzene (B151609) ring orientjchem.org.

The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol (B129727). For solid aldehydes, a small amount of ethanol can be used to dissolve the substrate before the addition of NaBH₄ ugm.ac.id. The procedure is generally rapid and high-yielding, providing a straightforward route to the corresponding benzyl alcohol derivative ugm.ac.id. This method represents a green and efficient alternative to other reduction techniques ugm.ac.id.

Table 2: Reduction of this compound

| Reactant | Product | Reducing Agent | Solvent |

|---|

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and a methyl (-CH₃) group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The directing effects of the substituents on the ring are as follows:

The hydroxyl group at C2 strongly directs to C3 (blocked) and C5.

The methoxy group at C4 strongly directs to C3 (blocked) and C5.

The methyl group at C3 directs to C2 (blocked), C4 (blocked), and C6 (blocked by the formyl group).

Consequently, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. Reactions such as halogenation or nitration are predicted to occur selectively at this position. For instance, the chlorination of the closely related 3-hydroxy-4-methoxybenzaldehyde has been shown to proceed at the position ortho to the hydroxyl group, supporting the predicted reactivity pattern researchgate.net. Therefore, electrophilic substitution on this compound would be expected to yield 5-substituted derivatives.

Schiff Base Formation and their Chemical Utility

One of the most significant reactions of this compound is its condensation with primary amines to form Schiff bases (or imines). These compounds are characterized by a carbon-nitrogen double bond and are pivotal intermediates in various synthetic pathways.

Condensation with Aromatic and Aliphatic Amines

This compound readily undergoes a condensation reaction with both aromatic and aliphatic primary amines to yield the corresponding Schiff bases byjus.com. The reaction typically involves refluxing equimolar amounts of the aldehyde and the amine in an alcoholic solvent, such as ethanol mdpi.com. The formation of the imine bond (-C=N-) is confirmed by the disappearance of the characteristic C=O and N-H stretching bands and the appearance of a C=N stretching band in the IR spectrum qub.ac.uk.

Numerous Schiff bases have been synthesized from the related 2-hydroxy-4-methoxybenzaldehyde (B30951) with various amines, including ethyl 4-aminobenzoate, isonicotinic acid hydrazide, and nicotinic acid hydrazide mdpi.comresearchgate.netfigshare.com. The ortho-hydroxyl group often plays a crucial role in stabilizing the Schiff base structure through the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen mdpi.comresearchgate.net.

Table 3: Examples of Schiff Base Formation

| Aldehyde | Amine Type | Example Amine | Product |

|---|---|---|---|

| This compound | Aromatic | Aniline | N-((2-hydroxy-4-methoxy-3-methylphenyl)methylene)aniline |

| This compound | Aliphatic | Ethylamine | N-((2-hydroxy-4-methoxy-3-methylphenyl)methylene)ethanamine |

Role of Schiff Bases as Intermediates in Organic Synthesis

Schiff bases derived from this compound are valuable intermediates in organic synthesis for several reasons qub.ac.ukresearchgate.net.

Ligands for Metal Complexes: The presence of the imine nitrogen and the ortho-hydroxyl group makes these Schiff bases excellent chelating ligands for a wide range of metal ions qub.ac.uk. They can stabilize metal ions in various oxidation states, and the resulting metal complexes have applications in catalysis and materials science sci-hub.box. For example, Schiff bases from the parent 2-hydroxy-4-methoxybenzaldehyde have been used to synthesize novel copper(II) complexes mdpi.com.

Building Blocks for Heterocycles: The imine bond is a reactive handle that can participate in various cycloaddition and rearrangement reactions to form complex heterocyclic structures. For instance, a Schiff base of 2-hydroxy-4-methoxybenzaldehyde has been utilized in an inverse electron-demand Diels–Alder reaction as a key step in the total synthesis of Urolithin M7 wikipedia.org.

Biological and Medicinal Chemistry: Schiff bases and their metal complexes often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties, making them important scaffolds in medicinal chemistry research mdpi.comscience.gov.

Regioselective Reactions and Substituent Effects on Reactivity

The chemical reactivity of this compound is characterized by the interplay of its three substituents on the benzene ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a methyl group (-CH₃), ortho, para, and meta, respectively, to the aldehyde group (-CHO). These groups electronically and sterically influence the sites of reaction on the molecule.

A key example of a regioselective reaction involving this structural framework is the synthesis of the compound itself from its dimethoxy precursor, 2,4-Dimethoxy-3-methylbenzaldehyde. The selective cleavage of the methyl ether at the C2 position, while leaving the C4-methoxy group intact, is a crucial regioselective step. This transformation can be achieved using demethylating agents such as boron tribromide (BBr₃). The reaction proceeds with high selectivity due to the coordination of the Lewis acid (BBr₃) to the ortho-ether oxygen, which is sterically accessible and electronically activated, facilitating the removal of the methyl group to yield the target 2-hydroxy compound.

The substituent effects of the hydroxyl, methoxy, and methyl groups dictate the reactivity of the aromatic ring towards electrophilic substitution, as well as the reactivity of the aldehyde and hydroxyl functionalities. The hydroxyl group is a strong activating group and, along with the methoxy group, directs electrophiles to the ortho and para positions. However, in this compound, the only available position on the ring (C5) is the primary site for further substitution.

Below is a data table summarizing a representative regioselective synthesis of the title compound.

| Reaction Type | Starting Material | Reagent | Solvent | Key Condition | Product | Selectivity |

|---|---|---|---|---|---|---|

| Regioselective Demethylation | 2,4-Dimethoxy-3-methylbenzaldehyde | Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | Low Temperature (-78°C to r.t.) | This compound | Selective cleavage of the C2-methoxy group over the C4-methoxy group |

Mechanistic Studies of Chemical Transformations

Detailed mechanistic studies focusing specifically on chemical transformations of this compound are limited in publicly accessible scientific literature. However, the mechanism for reactions involving the functional groups present on the molecule can be inferred from studies on analogous compounds.

For the regioselective demethylation reaction using boron tribromide, the mechanism is understood to proceed via a common pathway for the cleavage of aryl methyl ethers. The process is initiated by the formation of a Lewis acid-base complex between the boron tribromide and the oxygen atom of the methoxy group. Due to electronic and steric factors, the oxygen of the C2-methoxy group is preferentially attacked. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of methyl bromide and an aryloxy-dibromoborane intermediate. This intermediate is then hydrolyzed upon workup with water to yield the final hydroxylated product, this compound.

Kinetic Analysis of Reaction Pathways

Based on available research, specific kinetic analyses of reaction pathways for this compound have not been reported. Kinetic studies are essential for understanding reaction rates, determining the order of reactions, and elucidating the energy profiles of reaction pathways. Such studies for this compound would provide valuable insights into how the specific arrangement of substituents affects the activation energies of various transformations, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or ether cleavage. Without dedicated experimental data, a quantitative analysis of its reaction kinetics remains an area for future investigation.

Applications of 2 Hydroxy 4 Methoxy 3 Methylbenzaldehyde in Catalysis and Materials Science

Ligand Design and Metal Complexation in Homogeneous and Heterogeneous Catalysis

The molecular architecture of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde makes it an excellent candidate for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a cornerstone of coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The resulting ligands, often polydentate, can chelate to metal centers through the phenolic oxygen and the imine nitrogen atoms.

Research on the closely related 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrates this principle effectively. Schiff bases derived from it have been used to synthesize numerous metal complexes with varied nuclearity and geometry. mdpi.comglobethesis.com For example, a novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate, was prepared and used to create six new copper(II) complexes. mdpi.com Similarly, reactions of a 2-hydroxy-4-methoxybenzaldehyde Schiff base ligand with various metal salts yielded a series of eight different complexes, including a trinuclear zinc complex and several hexanuclear rare-earth metal complexes. globethesis.com

These metal-Schiff base complexes are of significant interest in catalysis. researchgate.net The specific substituents on the salicylaldehyde (B1680747) ring can influence the electronic properties and steric environment of the metal's coordination sphere, thereby tuning its catalytic activity. The introduction of a methyl group at the 3-position in this compound would increase the steric bulk near the coordination site and also act as a weak electron-donating group. These modifications could potentially enhance selectivity in catalytic reactions by influencing substrate approach to the active site.

| Complex Number | Chemical Formula | Central Metal(s) | Nuclearity |

|---|---|---|---|

| 11 | [Zn3(HL3)2(OAc)2(DMF)2] | Zinc (Zn) | Trinuclear |

| 12 | NMe4·[Cu2(L3)(SO4)]·CH3CN | Copper (Cu) | Dinuclear |

| 13 | [Y6(L3)4(μ3-OH)4(CH3OH)2(NO3)2] | Yttrium (Y) | Hexanuclear |

| 14 | [Gd6(L3)4(μ3-OH)4(CH3OH)2(NO3)2] | Gadolinium (Gd) | Hexanuclear |

| 15 | [Er6(L3)4(μ3-OH)4(CH3OH)2(NO3)2] | Erbium (Er) | Hexanuclear |

Precursor in the Synthesis of Complex Organic Molecules

Substituted benzaldehydes are valuable building blocks in organic synthesis. The aldehyde group is highly versatile, participating in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the phenolic hydroxyl and methoxy (B1213986) groups can be used to direct further aromatic substitution or participate in etherification and esterification reactions.

For instance, the isomer 4-hydroxy-3-methylbenzaldehyde (B106927) is synthesized from ortho-cresol via the Reimer-Tiemann reaction and is subsequently used to synthesize more complex coumarin (B35378) derivatives. researchgate.net Another related compound, 2-hydroxy-4-methoxybenzaldehyde, has been used as a starting material in the total synthesis of Urolithin M7, a metabolite produced by gut microflora. wikipedia.org These examples highlight the role of hydroxylated and methoxylated benzaldehydes as key intermediates in the construction of complex, biologically relevant molecules.

Given its specific substitution pattern, this compound could serve as a precursor to a unique range of compounds. The aldehyde functionality allows for chain extension and the formation of new carbon-carbon and carbon-nitrogen bonds. The phenolic hydroxyl group can be used to construct heterocyclic rings, such as coumarins or chromones, while the arrangement of substituents on the aromatic ring dictates the regioselectivity of further synthetic transformations.

Potential in Organic Electronic Materials and Devices

While there is no specific research detailing the use of this compound in organic electronics, compounds with similar structural motifs, such as salicylaldehyde derivatives, are explored for such applications. nih.gov The properties that make them of interest include their conjugated π-electron systems, which are essential for charge transport, and the presence of functional groups that can be modified to tune their electronic and physical properties.

The formation of Schiff bases from salicylaldehydes can extend the π-conjugated system of the molecule. acs.org This extended conjugation can lower the HOMO-LUMO gap, shifting the absorption and emission of light to longer wavelengths, a critical feature for developing materials for OLEDs and organic solar cells. The substituent effect plays a crucial role in shaping the electronic properties of these molecules. nih.gov The electron-donating methoxy and methyl groups on the this compound ring would influence the energy levels of the resulting derivatives.

Furthermore, the ability of these molecules to form metal complexes introduces another avenue for material design. Metal complexes are often used in the emissive layer of OLEDs. The choice of metal and the ligand design dictate the emission color, efficiency, and stability of the device. The specific steric and electronic profile imparted by the this compound moiety could lead to novel complexes with unique photophysical properties.

Polymer Additives and Stabilizers

Phenolic compounds are widely recognized for their antioxidant properties and are commonly used as additives to protect polymers from degradation. vinatiorganics.com The degradation of polymers is often an oxidative process initiated by free radicals generated by heat or UV light. pqri.org Phenolic antioxidants function by scavenging these free radicals, thereby inhibiting the chain reactions that lead to polymer chain scission, cross-linking, and loss of mechanical properties. vinatiorganics.comadeka-pa.eu

| Function | Mechanism of Action |

|---|---|

| Thermal Stabilization | Neutralizes radicals generated at high processing temperatures, preventing degradation. vinatiorganics.com |

| UV Resistance | Quenches UV-induced radicals, preventing photo-oxidation that leads to color fading and embrittlement. vinatiorganics.com |

| Processing Stability | Protects the polymer during high-temperature and high-shear processing conditions. pqri.org |

| Inhibition of Aging | Delays aging mechanisms by inhibiting degradation pathways, maintaining flexibility. vinatiorganics.com |

This compound is a type of hindered phenol (B47542), a class of antioxidants known for high efficiency. Additionally, Schiff bases derived from related phenolic aldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), have been noted for their use as polymer stabilizers. researchgate.netqub.ac.uk Therefore, it is highly probable that this compound itself, or Schiff base derivatives synthesized from it, could function as effective stabilizers for various polymers, including plastics and rubbers. nih.gov

Natural Occurrence and Biosynthetic Pathways of 2 Hydroxy 4 Methoxy 3 Methylbenzaldehyde

Isolation and Characterization from Natural Sources

There are no scientific reports detailing the isolation or characterization of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde from any plant species or other natural sources. While the related compound, 2-Hydroxy-4-methoxybenzaldehyde (B30951), is known to occur in various plants, the 3-methyl substituted version has not been identified as a naturally occurring product.

Elucidation of Biosynthetic Pathways

As the compound has not been found in nature, no research has been conducted on its biosynthetic pathways. Therefore, information regarding the enzymes, proteomic approaches, or its connection to broader metabolic pathways like the phenylpropanoid pathway is not available.

Enzymatic Studies and Involved Enzymes

There are no enzymatic studies or identified enzymes associated with the biosynthesis of this compound due to its lack of known natural occurrence.

Comparative Proteomic Approaches to Biosynthesis

No comparative proteomic studies have been performed to investigate the biosynthesis of this compound, as no organism has been identified that produces it.

Shared Phenylpropanoid Pathway Connections

While many aromatic compounds are synthesized via the phenylpropanoid pathway, there is no evidence to link this compound to this or any other metabolic pathway in any organism.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methoxy-3-methylbenzaldehyde, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via formylation or oxidation of precursor phenols. For example:

- Formylation : Use Reimer-Tiemann or Vilsmeier-Haack reactions on 3-methyl-4-methoxyphenol.

- Oxidation : Oxidize 2-hydroxy-4-methoxy-3-methylbenzyl alcohol with pyridinium chlorochromate (PCC).

Q. Purity Optimization :

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and sealed goggles .

- Ventilation : Use fume hoods for synthesis/purification steps .

- Storage : Keep in airtight containers at 2–8°C, away from light .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substitution patterns (methoxy, methyl, hydroxy) influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The ortho -hydroxy and para -methoxy groups create electronic and steric effects:

- Electronic Effects : The hydroxyl group activates the ring via electron donation, while the methoxy group directs electrophiles to specific positions.

- Steric Hindrance : The 3-methyl group may slow reactions at the adjacent position.

| Substituent Position | Reactivity Impact | Example Reaction |

|---|---|---|

| 2-Hydroxy | Enhances electrophilic substitution | Nitration at C5 |

| 4-Methoxy | Directs nucleophiles to C6 | Aldol condensation |

| 3-Methyl | Steric hindrance at C2/C4 | Reduced acylation efficiency |

Experimental Design : Compare reaction rates with analogs (e.g., 4-methoxy-2-methylbenzaldehyde) under identical conditions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antioxidant efficacy)?

Methodological Answer:

- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., microdilution against Candida spp.) and DPPH/ABTS assays for antioxidant activity .

- Structure-Activity Studies : Synthesize derivatives (e.g., esterified hydroxyl group) to isolate contributing moieties .

- Data Normalization : Report activities as IC₅₀ values relative to controls (e.g., fluconazole for antifungal, ascorbic acid for antioxidant) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How does this compound align with regulatory frameworks for flavouring agents, and what data gaps exist?

Methodological Answer:

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with protein targets (e.g., CYP450 for metabolic profiling) .

- QSAR Models : Train on analogs to predict bioavailability/logP (ADMETLab 2.0) .

- MD Simulations : GROMACS for binding stability analysis over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.